molecular formula C9H11NO2S B12518536 Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)-

Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)-

Cat. No.: B12518536
M. Wt: 197.26 g/mol
InChI Key: RDBKBXCNVIFDRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetonitrile,(tricyclo[22102,6]hept-3-ylsulfonyl)- is a chemical compound with the molecular formula C9H11NO2S It is known for its unique structure, which includes a tricycloheptane ring system attached to a sulfonyl group and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)- typically involves the reaction of tricyclo[2.2.1.02,6]hept-3-ylsulfonyl chloride with acetonitrile in the presence of a base. The reaction conditions often include the use of an inert solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at room temperature to ensure optimal yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)- may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions are common, where the acetonitrile group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triethylamine as a base in dichloromethane solvent.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)- involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical interactions, potentially inhibiting enzymes or modulating receptor activity. The tricycloheptane ring system may contribute to the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)-: Unique due to its tricycloheptane ring system.

    Acetonitrile,(cyclohexylsulfonyl)-: Lacks the tricycloheptane ring, resulting in different chemical properties.

    Acetonitrile,(phenylsulfonyl)-: Contains a phenyl group instead of the tricycloheptane ring, leading to variations in reactivity and applications.

Uniqueness

Acetonitrile,(tricyclo[22102,6]hept-3-ylsulfonyl)- is unique due to its tricycloheptane ring system, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

2-(3-tricyclo[2.2.1.02,6]heptanylsulfonyl)acetonitrile

InChI

InChI=1S/C9H11NO2S/c10-1-2-13(11,12)9-5-3-6-7(4-5)8(6)9/h5-9H,2-4H2

InChI Key

RDBKBXCNVIFDRV-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C1C3C2S(=O)(=O)CC#N

Origin of Product

United States

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